molecular formula C8H6Cl2N2O2S B1330192 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide CAS No. 364-96-5

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide

Cat. No. B1330192
CAS RN: 364-96-5
M. Wt: 265.12 g/mol
InChI Key: NJMWRGDFOPSHPX-UHFFFAOYSA-N
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Description

The compound "2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide" is a derivative of the benzothiadiazine class, which includes various biologically active molecules. These compounds have been extensively studied due to their potential pharmacological properties, such as the ability to modulate potassium channels and AMPA receptors, which are critical in physiological processes like insulin secretion and cognitive functions .

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the introduction of substituents at specific positions on the heterocyclic ring to enhance biological activity. For instance, the presence of alkylamino side chains and halogen atoms at the 6 and 7 positions can significantly affect the potency and selectivity of these compounds . Synthesis methods include [2+2] cycloaddition reactions, ring contraction, and cyclization

Scientific Research Applications

Analytical and Purification Techniques

  • Purification and Identification: Hydrochlorothiazide, a derivative of 2H-1,2,4-Benzothiadiazine, was analyzed for impurities, leading to the development of selective and sensitive high-pressure liquid chromatography methods. A specific impurity was identified using various analytical techniques, enhancing our understanding of the substance's purity and composition (Fang et al., 2001).

Structural and Chemical Studies

  • Crystal Structure Analysis: Studies on benzothiadiazine derivatives have determined their crystal structures using X-ray data, providing insights into their planar configurations and bonding properties, crucial for understanding their chemical behavior (Bombieri et al., 1990).
  • Transformation of Substituents: Research on the transformation of substituents on the aromatic carbocycle of 2H-1,2,3-Benzothiadiazine 1,1-dioxides has been conducted. This involves nucleophilic substitution and demethylation reactions, contributing to the development of versatile functional groups for use in organic and medicinal chemistry (Gyűjtő et al., 2020).

Pharmacological and Biomedical Applications

  • Allosteric Modulators of Receptors: Benzothiadiazine derivatives have been synthesized and evaluated for their activity as allosteric modulators, which could have implications in treating neurological disorders. These studies assess the impact of different substituents on their modulatory properties (Braghiroli et al., 2002).
  • Cognitive Enhancement: Some derivatives have shown potential as cognitive enhancers, particularly in their interaction with AMPA receptors. This research is significant for the development of treatments for neurological conditions like Alzheimer's disease (Francotte et al., 2010).

Mass Spectrometry and Fragmentation Patterns

  • Mass Spectrometric Analysis: The mass spectrometric fragmentation patterns of derivatives of 2H-1,2,4-benzothiadiazine 1,1-dioxides have been studied, providing essential insights into their structural properties and aiding in the identification and analysis of these compounds (Kirkien-Rzeszotarski et al., 1975).

Tissue Selectivity in Pharmacology

  • Potassium Channel Activation: Research into the nature of substituents in benzothiadiazine dioxides has highlighted their role in potassium channel activation, offering insights into their selectivity for different tissues. This is critical for designing drugs with specific target profiles (Boverie et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential therapeutic applications. The compound could also be modified to enhance its activity or reduce potential side effects .

properties

IUPAC Name

6,7-dichloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2S/c1-4-11-7-2-5(9)6(10)3-8(7)15(13,14)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMWRGDFOPSHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189923
Record name 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide

CAS RN

364-96-5
Record name 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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